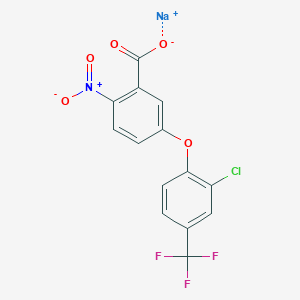

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate

概要

説明

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is a herbicide used to control annual broad-leaved weeds. It is highly soluble in water and many organic solvents, and it is volatile. This compound is moderately persistent in soil systems and can be very persistent in aquatic systems. It has moderate mammalian toxicity and is recognized as an irritant. This compound is moderately toxic to birds, honeybees, and most aquatic organisms but relatively non-toxic to earthworms .

準備方法

The preparation of acifluorfen-sodium involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate product is then hydrolyzed using hydrobromic acid in acetic acid as the solvent . Industrial production methods often involve salification, condensation, acidification, and nitrification processes .

化学反応の分析

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: It acts as a protoporphyrinogen oxidase inhibitor, which is necessary for chlorophyll synthesis.

Substitution: The compound can undergo substitution reactions due to the presence of nitro and chloro groups on the aromatic ring.

Common reagents used in these reactions include hydrobromic acid and acetic acid. Major products formed from these reactions include intermediates used in the synthesis of other herbicides .

科学的研究の応用

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is widely used in scientific research for its herbicidal properties. It is effective against broadleaf weeds and grasses and is used agriculturally on fields growing soybeans, peanuts, peas, and rice . Research has shown its efficacy in controlling weed density and improving crop yield in groundnut and soybean fields . Additionally, it is used in studies related to enzyme inhibition, particularly protoporphyrinogen oxidase .

作用機序

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death . The molecular targets involved include the protoporphyrinogen oxidase enzyme in plants .

類似化合物との比較

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate belongs to the class of diphenylethers, which are aromatic compounds containing two benzene rings linked through an ether group . Similar compounds include:

Nitrofen: An older member of the nitrophenyl ether herbicides, first registered for sale in 1964.

Fomesafen: Another related diphenyl ether herbicide.

This compound is unique due to its improved properties, including a wider spectrum of herbicidal effect and good safety to soybean crops .

特性

CAS番号 |

62476-59-9 |

|---|---|

分子式 |

C14H7ClF3NNaO5 |

分子量 |

384.64 g/mol |

IUPAC名 |

sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |

InChI |

InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |

InChIキー |

QXAZDGYEGDUJIO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |

外観 |

Solid powder |

沸点 |

100 °C /47% WATER SOLUTION/ |

Color/Form |

Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |

密度 |

1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |

melting_point |

124-125 °C |

Key on ui other cas no. |

62476-59-9 |

物理的記述 |

Acifluorfen sodium salt is a white powder. Melting point 255- 257°F (124-125°C). Irritates skin and eyes. Used as a herbicide. |

ピクトグラム |

Corrosive; Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

50594-66-6 (Parent) |

賞味期限 |

Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |

溶解性 |

In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |

蒸気圧 |

1.3X10-3 mPa. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。